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Compound of Interest

Compound Name:
N-(azetidin-3-yl)propanamide

hydrochloride

CAS No.: 1803562-75-5

Cat. No.: B2771132 Get Quote

Executive Summary
N-(azetidin-3-yl)propanamide hydrochloride (CAS: 1365212-31-2 [Free base related])

represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] As a distinct

structural fragment, it combines the metabolic robustness of the four-membered azetidine ring

with a propanamide linker, offering a unique vector for Fragment-Based Drug Discovery

(FBDD).[1]

Unlike flat aromatic systems, the azetidine ring introduces essential

character (fraction of

hybridized carbons,

), which correlates with improved clinical success rates by enhancing solubility and reducing
off-target promiscuity.[1]

This guide details the in vitro characterization protocols required to validate this compound for

library synthesis and screening. It focuses on Physicochemical Profiling, Metabolic Stability,

and Synthetic Reactivity.[1]
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Compound Data Table[1][2]
Property Value Notes

IUPAC Name
N-(azetidin-3-yl)propanamide

hydrochloride

Molecular Formula Salt form improves stability

Molecular Weight 164.63 g/mol (approx.[1] salt) Free base MW: 128.17

Solubility >50 mM in DMSO; >20 mM in Highly polar; hygroscopic

Storage -20°C, Desiccated Protect from moisture

pKa (Calc)
~9.5 (Azetidine NH), ~14

(Amide NH)

Secondary amine is the

reactive center

Handling Precautions
Hygroscopicity: The HCl salt is prone to absorbing atmospheric water.[1] Weighing should be

performed rapidly or in a glovebox.

Free-Basing: For reactions requiring the free amine, neutralize in situ with DIPEA or

rather than isolating the free base, which may be volatile or unstable.[1]

In Vitro Assay Protocols
Protocol A: Kinetic Solubility & Chemical Stability
Objective: To determine the aqueous solubility limit and hydrolytic stability of the amide bond

under physiological conditions.[1]

1. Materials
Test Compound: 10 mM stock in DMSO.

Buffer Systems: PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), SIF (Simulated

Intestinal Fluid, pH 6.8).[1]
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Analysis: HPLC-UV or LC-MS/MS.[1]

2. Methodology
Preparation: Spiking 10 mM DMSO stock into buffers to reach target concentrations (1, 10,

50, 100

). Final DMSO concentration < 1%.[1]

Incubation: Shake plates at 37°C for 24 hours (Solubility) or 0, 1, 4, 24 hours (Stability).

Filtration: Filter solubility samples using a 0.45

PVDF membrane plate to remove undissolved particulates.

Quantification: Inject filtrate onto HPLC.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

).[1]

Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% Formic Acid).[1]

Detection: UV at 210 nm (amide bond).[1]

3. Data Analysis
Solubility: Calculate concentration using a calibration curve of the standard in

DMSO/Solvent.

Stability: Plot % Remaining vs. Time.[1]

Pass Criteria: >90% remaining after 24h at pH 7.4 implies the propanamide linkage is

stable and suitable for systemic exposure.[1]

Protocol B: In Vitro Metabolic Stability (Microsomal
Stability)
Objective: To assess the susceptibility of the azetidine ring and the propanamide side chain to

oxidative metabolism (Cytochrome P450).[1]
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Rationale: Azetidines are generally metabolically stable, but the propanamide alkyl chain may

be a site for hydroxylation.[1] This assay validates the fragment's "survival" in a biological

system.[1]

1. Experimental Design
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]

Cofactor: NADPH regenerating system (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

Controls:

Positive: Verapamil (High clearance).[1]

Negative: Warfarin (Low clearance).[1]

Zero-Cofactor: Microsomes without NADPH (checks for non-enzymatic degradation).[1]

2. Step-by-Step Procedure
Pre-Incubation: Mix Microsomes (0.5 mg/mL final protein) + Test Compound (1

) in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

Initiation: Add NADPH solution to start the reaction.[1]

Sampling: At

minutes, remove 50

aliquots.

Quenching: Immediately dispense aliquot into 150

ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Processing: Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins. Collect

supernatant.
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LC-MS/MS Analysis: Monitor parent ion

(Free base mass).[1]

3. Calculation
Plot

vs. Time.[1]

Slope

is the elimination rate constant.[1]

Intrinsic Clearance (

):

[1]

Interpretation: A

indicates high metabolic stability, making it an excellent scaffold for drug design.[1]

Protocol C: Synthetic Reactivity (Library Validation)
Objective: To confirm the reactivity of the secondary amine (azetidine NH) for parallel library

synthesis (Amide Coupling).

Context: The user likely intends to attach this fragment to a core scaffold.

1. Reaction Setup (Micro-scale)
Reagents:

Carboxylic Acid Partner (e.g., Benzoic acid, 1.2 eq).[1]

Coupling Agent: HATU (1.2 eq).[1]

Base: DIPEA (3.0 eq).[1]
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Solvent: DMF (anhydrous).[1]

Procedure:

Dissolve Acid and HATU in DMF.[1] Stir 5 min for activation.

Add N-(azetidin-3-yl)propanamide HCl followed immediately by DIPEA.

Shake at Room Temperature for 2 hours.

Monitoring: Take 5

aliquot, dilute in MeOH, inject on LC-MS.

Success Metric: >85% conversion to product. If conversion is low, check if the HCl salt was

fully neutralized by the base.[1]

Visualizations & Logic
Functional Workflow
The following diagram illustrates the decision matrix for utilizing this scaffold in drug discovery.
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Compound Receipt
(N-(azetidin-3-yl)propanamide HCl)

QC: LC-MS & 1H-NMR
(Confirm Purity >95%)

Pass QC?

Assay A: Solubility
(PBS pH 7.4)

Yes

Reject/Purify

No

Assay B: Microsomal Stability
(HLM/RLM)

If Soluble >50µM

Data Integration
(ADME Profile)

Application: Library Synthesis
(Amide Coupling / SnAr)

Low Clearance

Click to download full resolution via product page

Caption: Workflow for validating N-(azetidin-3-yl)propanamide HCl prior to inclusion in DNA-

encoded libraries or fragment screens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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